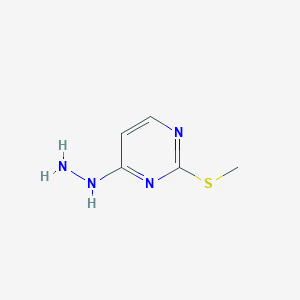

4-Hydrazino-2-(methylsulfanyl)pyrimidine

Descripción general

Descripción

4-Hydrazino-2-(methylsulfanyl)pyrimidine is a chemical compound that has recently gained attention in scientific research. It is a biochemical used for proteomics research . The molecular formula of this compound is C5H8N4S .

Synthesis Analysis

The synthesis of 4-Hydrazino-2-(methylsulfanyl)pyrimidine involves the reaction of 4-Chloro-2-(methylsulfanyl)pyrimidine with 99% hydrazine hydrate. The mixture is stirred at room temperature for 5 hours. The precipitate is then filtered, dried, and recrystallized from ethyl acetate .

Molecular Structure Analysis

In the crystal of the title compound, C5H8N4, centrosymmetric dimers are linked by pairs of N—H⋯N hydrogen bonds. Further N—H⋯N links result in a two-dimensional array whereby wave-like supramolecular chains are interconnected by R 2 2 (8) ring motifs .

Aplicaciones Científicas De Investigación

Chemical Cross-Linking Between Nucleic Acids and Proteins

- Nitta et al. (1984) demonstrated the conversion of cytosine in nucleic acids into N4-aminocytosine, which can be linked to a sulhydryl group in proteins, showing a potential application in chemical cross-linking between nucleic acids and proteins (Nitta, Kuge, Yui, Tsugawa, Negishi, & Hayatsu, 1984).

Heteroaromatic Systems and Antibacterial Agents

- Dave and Shah (2002) synthesized novel pyrrolopyrimidine derivatives, potentially useful as antibacterial agents (Dave & Shah, 2002).

Synthesis of Pyrimidine Derivatives

- Alshahrani et al. (2018) explored the synthesis of selanyl derivatives of pyrimidines, contributing to the diverse chemical applications of pyrimidines (Alshahrani, Gobouri, Alshanbari, Ahmed, & Abdel‐Hafez, 2018).

Nucleoside Synthesis

- Williams, Loakes, and Brown (1998) described the synthesis of pyrrolopyrimidine nucleosides, highlighting the compound's utility in nucleoside synthesis (Williams, Loakes, & Brown, 1998).

Influence on DNA Methylation

- Grigoryan et al. (2012) studied the influence of pyrimidylhydrazones and substituted pyrimidyl-aryl- and -yclohexylthiosemicarbazides on DNA methylation, indicating a potential application in genetic research (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, Garibyan, Nersesyan, & Agaronyan, 2012).

Novel Heterocyclic Systems

- Hasanpour, Eshghi, Bakavoli, and Yusefi (2014) synthesized novel heterocyclic systems using 4-hydrazinyl-2,6-bis(methylthio)pyrimidine-5-carbonitrile, showcasing the compound's role in creating complex molecular structures (Hasanpour, Eshghi, Bakavoli, & Yusefi, 2014).

Propiedades

IUPAC Name |

(2-methylsulfanylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c1-10-5-7-3-2-4(8-5)9-6/h2-3H,6H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMAKFIBYJTQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544538 | |

| Record name | 4-Hydrazinyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydrazino-2-(methylsulfanyl)pyrimidine | |

CAS RN |

104408-29-9 | |

| Record name | 4-Hydrazinyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.